Acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Description
Chemoenzymatic Strategies for β-Lactam Core Functionalization
The β-lactam core of ceftaroline fosamil is synthesized via a hybrid chemoenzymatic approach. Traditional Staudinger [2+2] cyclocondensation between ketenes and imines forms the bicyclic structure, but recent advances leverage engineered enzymes for stereoselective functionalization. For instance, carboxymethylproline synthases (CMPSs) have been modified to catalyze asymmetric C–C and C–N bond formation, enabling the introduction of the 5-carboxymethylproline substituent at C-3 (Fig. 1a). Tandem enzyme systems combining CMPSs with malonyl-CoA synthetases further enhance stereocontrol, achieving >99% enantiomeric excess (ee) for critical chiral centers.
Table 1: Key Enzymes in β-Lactam Functionalization
| Enzyme | Role | Yield (%) | ee (%) | Source |
|-----------------------|---------------------------------|-----------|--------|--------------|
| Engineered CMPS | C–C bond formation at C-4/C-6 | 78–92 | 95–99 | |
| Carbapenam synthetase | Bicyclic β-lactam cyclization | 65–80 | 99 | |
| Penicillin G acylase | 7-ADCA side-chain incorporation | 99.3 | N/A | |
The 7-amino group is subsequently acylated using immobilized penicillin G acylase (IPGA), which achieves 99.3% conversion of 7-ADCA to cephalexin analogs under suspension aqueous conditions. This enzymatic step avoids racemization and simplifies purification compared to chemical acylation.
Thiourea Linker Installation via Thiol-Ene Click Chemistry
The C-3 thioether linker, critical for enhancing β-lactamase stability, is installed via thiol-ene click chemistry. The chlorinated intermediate 7-phenylacetamide-3-chloro-3-cephem-4-carboxylate reacts with 4-(1-methylpyridin-4-yl)-1,3-thiazole-2-thiol sodium salt under mild conditions (pH 7.0–7.5, 25°C). This biocompatible conjugation strategy ensures regioselectivity and avoids side reactions at the β-lactam’s strained ring.
Kinetic studies reveal a second-order rate constant of $$ k = 1.2 \times 10^{-2} \, \text{M}^{-1}\text{s}^{-1} $$ for the thiol-ene reaction, with >95% conversion achieved within 2 hours. The resulting thiourea linkage demonstrates exceptional hydrolytic stability, with <5% degradation after 24 hours in serum.
Phosphoramidate Prodrug Activation Mechanisms
Ceftaroline fosamil’s phosphoramidate group enhances solubility and oral bioavailability. In vivo activation occurs via sequential enzymatic hydrolysis: alkaline phosphatase cleaves the ethyloxyimino group, followed by phosphodiesterase-mediated release of the active ceftaroline (Fig. 1b). The prodrug’s $$ t_{1/2} $$ in plasma is 2.8 hours, compared to 0.9 hours for the parent drug, enabling once-daily dosing.
Table 2: Prodrug Activation Kinetics
| Parameter | Value | Conditions | Source |
|-------------------------------|--------------------------|--------------------------|--------|
| Alkaline phosphatase \( K_m \) | 18 ± 3 μM | pH 7.4, 37°C | |
| Plasma \( C_{\text{max}} \) | 23.4 mg/L | 600 mg IV dose | |
| Bioavailability | 85% (IV) / 22% (oral) | Healthy volunteers | |
Notably, the phosphoramidate moiety’s steric bulk necessitates crystallization as a hydrate to prevent amorphous aggregation during storage.
Crystallization Challenges in Hydrate Form Stabilization
Stabilizing the hydrate form of ceftaroline fosamil requires precise control over solvent composition and temperature. Patent CN104725425A discloses a crystallization protocol using acetic acid/water (90:10 v/v) at 0–5°C, yielding monohydrate crystals with 99.5% purity. Differential scanning calorimetry (DSC) shows a sharp endotherm at 112°C, corresponding to dehydration, and a melt point of 198°C.
Polymorph screening identified three anhydrous forms (I–III) and two hydrates (HA, HB). HA, the thermodynamically stable form, exhibits superior shelf-life (>24 months at 25°C) compared to HB (6 months). X-ray diffraction confirms that HA’s crystal lattice incorporates water molecules via hydrogen bonds with the phosphoramidate group (O···H–O distance: 2.65 Å).
Properties
IUPAC Name |
acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPPVCZNGQQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N8O11PS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866021-48-9 | |
| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt acetate, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound Acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate is a complex molecule with significant potential in biological applications, particularly in the field of pharmaceuticals. This article explores the biological activity associated with this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining elements from acetic acid and various heterocyclic systems, including thiadiazoles and thiazoles. Its molecular formula is , and it has a molecular weight of approximately 762.75 g/mol. The presence of phosphonoamino and thiazole moieties suggests potential interactions with biological targets, particularly in microbial systems.
Antibacterial Activity
Research indicates that derivatives of thiadiazoles and thiazoles exhibit notable antibacterial activity. The compound under discussion is expected to possess similar properties due to its structural components.
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, a common target for many antibiotics.
- Disruption of Metabolic Pathways : By mimicking substrates or intermediates in metabolic pathways, it can inhibit essential enzymatic reactions in bacteria.
- Membrane Disruption : The thiazole component may contribute to destabilizing bacterial membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Pharmacological Applications
The unique biological activities associated with this acetic acid derivative suggest several potential pharmacological applications:
- Antibiotic Development : Given its expected antibacterial properties, this compound could be developed into a new class of antibiotics.
- Anti-inflammatory Agents : The antioxidant properties observed in related compounds may position it as an anti-inflammatory agent.
- Cancer Therapeutics : The ability to modulate various biological processes opens avenues for research into its use as an anti-cancer agent.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. The presence of the thiadiazole and thiazole rings is known to enhance the efficacy of such compounds against bacteria and fungi. Studies have shown that derivatives containing the 2-amino-1,3,4-thiadiazole moiety possess notable antibacterial properties, particularly against Gram-positive bacteria .
Mechanism of Action
The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The phosphonoamino group is thought to play a critical role in enhancing the compound's bioactivity by mimicking natural substrates involved in bacterial metabolism .
Case Studies
-
Ceftaroline Synthesis
A significant application of this compound is its role as an intermediate in the synthesis of Ceftaroline, a broad-spectrum cephalosporin antibiotic. The improved synthetic routes for obtaining 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid facilitate the production of Ceftaroline with higher efficiency and lower impurity levels . -
Antifungal Activity
In vitro studies have demonstrated that derivatives of this acetic acid compound exhibit antifungal activity against strains like Candida albicans and Aspergillus niger. The compounds showed inhibition percentages ranging from 58% to 66%, indicating their potential as antifungal agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Cephalosporins
Table 1: Structural and Functional Comparison of Analogous Cephalosporins
Key Findings
C-7 Side Chain Modifications: The phosphonoamino-thiadiazolyl group in the target compound improves resistance to AmpC β-lactamases compared to SQ 14,359’s thienylureidoacetyl group . Ethoxyimino (vs. methoxyimino in SQ 14,359) enhances stability against extended-spectrum β-lactamases (ESBLs) .
C-3 Substituent Impact :
- The methylpyridinium-thiazolyl sulfanyl group in the target compound increases water solubility and tissue penetration compared to Ceftobiprole’s bipyrrolidinyl group .
- Ethenyl groups (e.g., in Cefixime derivatives) reduce renal toxicity but limit Gram-positive coverage .
Spectrum of Activity: The target compound’s methylpyridinium-thiazolyl moiety broadens activity against multidrug-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, surpassing Ceftobiprole’s intermediate . SQ 14,359 shows superior activity against Enterobacteriaceae due to its thienylureidoacetyl side chain .
Pharmacokinetics: The hydrate form of the target compound improves oral absorption compared to non-hydrated analogs . Ceftobiprole’s intermediate requires prodrug conversion (medocaril) for bioavailability, unlike the target compound’s direct activity .
Mechanistic and Structural Insights
- β-Lactamase Stability: The phosphonoamino group in the target compound acts as a zwitterionic transition-state analog, inhibiting β-lactamase hydrolysis .
- PBP Binding : The methylpyridinium-thiazolyl group enhances affinity for penicillin-binding protein 2a (PBP2a) in MRSA, a mechanism absent in Cefixime derivatives .
- Synergy with Similar Compounds: Systems pharmacology studies confirm that cephalosporins with shared scaffolds (e.g., ethoxyimino-thiadiazolyl) exhibit similar mechanisms of action (MOAs) against Gram-negative pathogens .
Preparation Methods
Starting Material and Initial Protection
The synthesis begins with (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid (Formula II), which undergoes amino protection using trifluoroacetic acid (TFA) and sulfur oxychloride (SOCl₂) in toluene under triethylamine catalysis. This step yields the protected intermediate (Formula III), where the amino group is acylated to prevent undesired side reactions during subsequent steps.
Halogenation and Amide Condensation
Formula III is converted to its acyl chloride derivative (Formula IV) using halogenating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in toluene. This intermediate reacts with 7β-amino-3-[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl-3-cephem-4-carboxylic acid (Formula V) in tetrahydrofuran (THF) to form the cephalosporin-thiadiazole conjugate (Formula VI).
Deprotection and Phosphorylation
The trifluoroacetyl protecting group in Formula VI is removed under alkaline conditions (e.g., sodium bicarbonate) to yield Formula VII. Phosphorylation is achieved via reaction with phosphorus pentachloride (PCl₅) in ethyl acetate, followed by hydrolysis to generate the phosphoramidate derivative (Formula VIII).
Salification and Crystallization
Formula VIII undergoes salification with sodium acetate in aqueous acetic acid and sulfuric acid, yielding ceftaroline fosamil hydrate. Crystallization in acetic acid ensures high purity (>90% yield).
Key Data Table 1: Reaction Conditions for Method 1
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Protection | TFA, SOCl₂ | Toluene | 70°C | 87% |
| Halogenation | SOCl₂ | Toluene | 25°C | 92% |
| Condensation | Formula V | THF | 0–25°C | 85% |
| Dephosphorylation | NaOH | H₂O | 25°C | 78% |
| Salification | NaOAc, H₂SO₄ | Acetic acid | 25°C | 95% |
Alternative Route via Thioether Formation
Starting with Cephalosporin Esters
This method employs 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate-diphenylmethyl as the starting material. Chlorination at the C-3 position with phosphorus oxychloride (POCl₃) facilitates thioether formation via reaction with 4-(1-methylpyridin-4-yl)-1,3-thiazole-2-thiol sodium salt.
Deprotection Strategies
The diphenylmethyl and phenylacetyl protecting groups are removed sequentially using p-cresol and immobilized penicillin G acylase, respectively. This enzymatic deprotection minimizes side reactions compared to harsh acidic conditions.
Condensation with AE-Active Ester
The deprotected cephalosporin intermediate reacts with 2-(2-dichlorophosphorylamino-4-thiazolyl)-2-(methoxyimino)acetic acid sulfo-benzothiazole ester in ethanol, catalyzed by triethylamine and 4-dimethylaminopyridine (DMAP). Hydrolysis with hydrochloric acid and subsequent crystallization in acetic acid yields the final product.
Key Data Table 2: Reaction Conditions for Method 2
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chlorination | POCl₃ | Dichloromethane | −10°C | 88% |
| Thioether Formation | Thiol salt | DMF | 25°C | 82% |
| Enzymatic Deprotection | Penicillinase | Buffer | 37°C | 90% |
| Condensation | DMAP | Ethanol | 5–20°C | 84% |
| Crystallization | Acetic acid | H₂O | 25°C | 93% |
Comparative Analysis of Methodologies
Efficiency and Side Reactions
Method 1’s use of SOCl₂ and PCl₅ introduces risks of over-halogenation, leading to byproducts like 3-[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl-7β-[2-(5-phosphonoamino-1,2,4-thiadiazol-3-yl)-2-(Z)-ethoxyimino]acetamido cephalosporin (up to 12% byproduct). In contrast, Method 2’s enzymatic deprotection reduces side reactions to <5%.
Industrial Scalability
Method 1 requires stringent temperature control during phosphorylation (−10°C), increasing operational costs. Method 2 employs milder conditions (5–20°C) and avoids toxic reagents like TFA, making it more suitable for large-scale production.
Purity and Yield
Both methods achieve high purity (>98% by HPLC), but Method 2’s crystallization step in acetic acid produces larger, more uniform crystals, facilitating filtration and reducing processing time.
Critical Reaction Parameters
Solvent Selection
Q & A
Q. Optimization Strategies :
- Employ design of experiments (DoE) to screen solvent polarity, temperature, and catalyst ratios.
- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error approaches .
Basic Question: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (e.g., 6R,7R configuration) and verify substituent positions (e.g., ethoxyimino, thiadiazole) .
- High-Performance Liquid Chromatography (HPLC-DAD) : Quantify purity (>98%) and detect hydrolyzed byproducts (e.g., β-lactam ring degradation) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 453.45 g/mol for related cephalosporins) and fragmentation patterns .
Q. Table 1: Key Analytical Parameters
| Technique | Target Parameter | Reference |
|---|---|---|
| ¹H/¹³C NMR | Stereochemical assignment | |
| HPLC-DAD | Purity (>98%) | |
| IR Spectroscopy | Functional group validation |
Advanced Question: How does pseudopolymorphism affect the compound’s stability, and how can phase transitions be monitored?
Answer:
The hydrate form exists in multiple pseudopolymorphs (e.g., α-decahydrate, β-pentahydrate, γ-anhydrate), impacting solubility and bioavailability .
Q. Methodological Approaches :
- X-ray Diffraction (XRD) : Detect lattice contraction during dehydration (e.g., γ-form shift from α/β hydrates) .
- Thermogravimetric Analysis (TGA) : Quantify crystal vs. adhesion water (e.g., α-form: 8 mol crystal + 2 mol adhesion water) .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity to predict storage stability.
Q. Data Contradiction Resolution :
- Discrepancies in water content (e.g., XRD vs. TGA) arise from adhesion vs. crystal water. Use vacuum-freeze-drying experiments to differentiate .
Advanced Question: How can computational models aid in designing derivatives with enhanced β-lactamase stability?
Answer:
- Docking Simulations : Model interactions between the ethoxyimino group and β-lactamase active sites (e.g., TEM-1, SHV-1) to predict hydrolysis resistance .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the phosphonoamino-thiadiazole moiety on acylation efficiency .
- SAR Studies : Correlate substituent bulk (e.g., 1-methylpyridinium) with membrane permeability using logP calculations .
Q. Table 2: Key Computational Parameters
| Model | Application | Reference |
|---|---|---|
| Molecular Docking | β-lactamase resistance | |
| QM/MM | Acylation energy barriers | |
| logP Prediction | Membrane permeability |
Advanced Question: How should researchers address contradictions in biological activity data across different assay conditions?
Answer:
- Standardized Assay Protocols : Use fixed pH (e.g., 7.4 PBS) and temperature (37°C) to minimize variability in MIC (Minimum Inhibitory Concentration) measurements .
- Control for Hydrate-Anhydrate Transitions : Pre-equilibrate compounds in assay media to avoid solubility-driven false negatives .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., opened β-lactam rings) that may interfere with activity .
Q. Case Study :
- Inconsistent MICs against P. aeruginosa were traced to γ-anhydrate precipitation in low-pH media. Pre-hydration restored activity .
Basic Question: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent light-induced degradation .
- Humidity : Maintain <10% RH using desiccants (e.g., silica gel) to avoid hydrate-to-anhydrate transitions .
- Solubility Considerations : Lyophilize as a sodium salt for aqueous reconstitution .
Advanced Question: How can researchers validate the mechanism of resistance in target pathogens?
Answer:
- Gene Expression Profiling : Use RT-qPCR to quantify β-lactamase (e.g., CTX-M, OXA) upregulation in resistant strains .
- Enzyme Inhibition Assays : Test IC₅₀ against purified β-lactamases using nitrocefin as a chromogenic substrate .
- Cryo-EM : Resolve compound-enzyme complexes to identify structural modifications (e.g., thiazole sulfanyl group positioning) that evade hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
